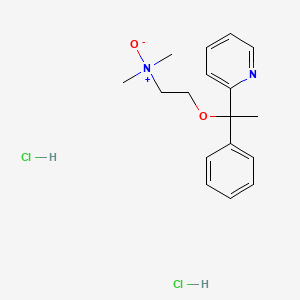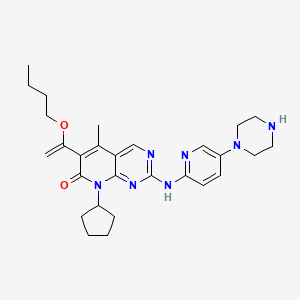
Stephalonine P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stephalonine P is a natural compound classified as an alkaloid. It is derived from the plant Stephania longa and belongs to the hasubanan-type alkaloids. The molecular formula of this compound is C30H35NO7, and it has a molecular weight of 521.61 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stephalonine P involves multiple steps, including the isolation of the compound from the whole plant of Stephania longa. The structures of isolated compounds are identified using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Circular Dichroism (CD) methods.
Industrial Production Methods: Industrial production of this compound can be scaled up using Good Manufacturing Practice (GMP) synthesis workshops. These workshops ensure the production of high-purity compounds with flexible packaging options and quality assurance.
Analyse Des Réactions Chimiques
Types of Reactions: Stephalonine P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced antiviral and anti-inflammatory activities. These derivatives are evaluated for their biological activities using in vitro assays.
Applications De Recherche Scientifique
Stephalonine P has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying the structure-activity relationship of alkaloids. In biology, it is used to investigate its antimicrobial and anti-inflammatory properties. In medicine, this compound is explored for its potential as an antiviral drug, particularly against viruses such as the influenza virus. In the industry, it is utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Stephalonine P involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in viral replication and inflammation. The compound’s antiviral activity is attributed to its ability to inhibit the replication of viral RNA, thereby preventing the spread of the virus. Additionally, its anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparaison Avec Des Composés Similaires
Stephalonine P is unique compared to other similar compounds due to its distinct structure and biological activities. Similar compounds include other hasubanan-type alkaloids such as stephalonine Q, stephalonine R, and stephalonine S. These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials. For instance, stephalonine Q, R, and S have been shown to possess antimicrobial activities, whereas this compound is primarily investigated for its antiviral properties.
Propriétés
Formule moléculaire |
C30H35NO7 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
[(1R,8S,10R,11S,12R,13R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H35NO7/c1-31-16-15-28-17-23(37-24(32)14-11-19-9-7-6-8-10-19)27(35-4)30(36-5)29(28,31)18-22(38-30)20-12-13-21(33-2)26(34-3)25(20)28/h6-14,22-23,27H,15-18H2,1-5H3/b14-11+/t22-,23+,27+,28+,29+,30+/m0/s1 |
Clé InChI |
DBIVPILOXIUPNX-RCAWPEKHSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@@]4([C@@H]([C@@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
SMILES canonique |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)

![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)



![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)






